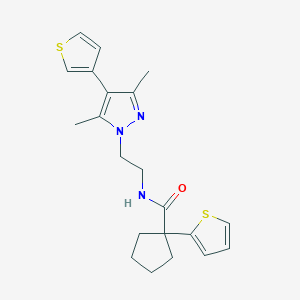

![molecular formula C8H8N4O2 B2622604 2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine CAS No. 1794153-77-7](/img/structure/B2622604.png)

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine” is a nitrogen-rich compound . It belongs to a class of compounds known as triazolopyridines, which are derived from [1,2,4]triazolo [1,5-a] [1,3,5]triazine and azo-bridged fused backbone by introducing the –NO 2, –NHNO 2, –ONO 2, –N 3, and –NH 2 explosophoric groups . The molecular formula of this compound is C8H8N4O2 .

Synthesis Analysis

The synthesis of triazolopyridines involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . A number of new 2-substituted 6,8-dinitro [1,2,4]triazolo [1,5- a ]pyridines containing explosophoric groups or their precursors were synthesized based on reactions of the commercially available 2-chloro-3,5-dinitropyridine with 5- (hetaryl)tetrazoles or through modification of aryl substituent to 2-aryl-6,8-dinitrotriazolo [1,5- a ]pyridine .Molecular Structure Analysis

The molecular structure of “2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine” is characterized by a combination of 5- and 6-membered fused rings which provide the enormous C–N, N–N, and N=N bonds in the molecular backbone and contribute to high-energy storage and density .Chemical Reactions Analysis

The influence of explosophoric groups on energetic properties has been explored . The designed compounds with –NHNO 2, –ONO 2, and –NO 2 functional groups possess high detonation velocities, pressures, Gurney velocities, and power index .Physical And Chemical Properties Analysis

The compounds exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . The lower carbon and hydrogen percentage in the molecule reduces the need for oxygen during explosion or propulsion reactions and produces nitrogen gas as a major product .Scientific Research Applications

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established .

Treatment of Various Disorders

These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Light-Emitting Materials

[1,2,4]Triazolo [1,5- a ]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices . A novel electron acceptor, [1,2,4]Triazolo [1,5- a ]pyridine (TP), is employed to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time .

Antifungal Activity

Triazole derivatives containing alkynyl side chains have shown antifungal activity towards Cryptococcus and Candida species .

properties

IUPAC Name |

2,8-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-5-3-7(12(13)14)4-11-8(5)9-6(2)10-11/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMVTBWTHIMKBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN2C1=NC(=N2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

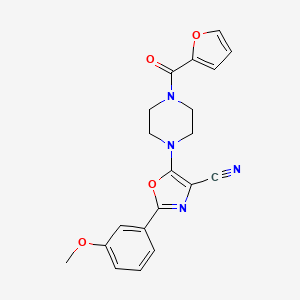

![N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2622523.png)

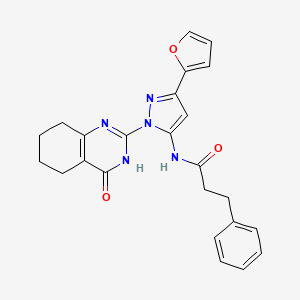

![4-(phenylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2622524.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)urea](/img/structure/B2622525.png)

![2-Chloro-1-[2-[(4-methoxyphenyl)methyl]azetidin-1-yl]propan-1-one](/img/structure/B2622532.png)

![N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide](/img/structure/B2622533.png)

![Cyclohexyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2622534.png)

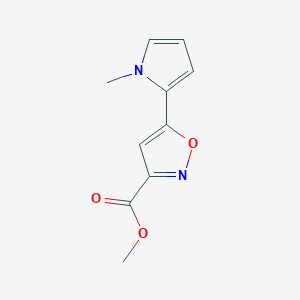

![Ethyl 5-[(4-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate](/img/structure/B2622536.png)

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2622537.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2622539.png)